molecular formula C15H19N3O2S2 B2831895 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706285-87-1

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2831895
CAS RN: 1706285-87-1
M. Wt: 337.46
InChI Key: AYYBXJSHOKHDIR-UHFFFAOYSA-N
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Description

“N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” are not available in the retrieved data, thiazole compounds are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant application of sulfonamide derivatives, including those related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, is their inhibition of human carbonic anhydrase (CA) isozymes. These enzymes play pivotal roles in various physiological processes, and their inhibition can have therapeutic implications, particularly in treating conditions like glaucoma, epilepsy, and cancer. Alafeefy et al. (2015) explored a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and other moieties for their inhibitory activity against CA isozymes I, II, IX, and XII. Their findings revealed low nanomolar activity against hCA II and significant inhibition of tumor-associated isoforms IX and XII, suggesting potential applications in cancer therapy (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Anticancer and Antiviral Potential

Sulfonamide derivatives have also been investigated for their anticancer and antiviral properties. Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and tested them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research highlighted the multifaceted potential of these compounds in developing therapeutic agents, with certain derivatives showing promising anticancer activity and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Antiallergic Agents

The synthesis and pharmacological evaluation of N-substituted benzenesulfonamides for antiallergic properties have also been explored. Shigenaga et al. (1993) developed several compounds exhibiting potent preventive effects on systemic anaphylaxis in guinea pigs, marking a step forward in the search for novel antiallergic medications (Shigenaga, Manabe, Matsuda, Fujii, Hiroi, & Matsuo, 1993).

Antimicrobial Applications

Sulfonamide compounds, including those bearing the N-((1-(thiazol-2-yl)piperidin-3-yl)methyl) structure, have been synthesized and evaluated for their antimicrobial properties. Abbas et al. (2017) synthesized new derivatives of benzenesulfonamide and assessed their antimicrobial efficacy, identifying compounds with promising dual antibacterial and antifungal potency (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Environmental Contaminant Analysis

The presence of benzenesulfonamides, along with benzotriazoles and benzothiazoles, as emerging contaminants in the environment has raised concerns due to their widespread use and persistence. Herrero et al. (2014) reviewed analytical methods for the determination of these compounds in environmental matrices and discussed their occurrence and behavior during sewage treatment, underscoring the importance of monitoring and managing these potential pollutants (Herrero, Borrull, Pocurull, & Marcé, 2014).

Mechanism of Action

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,14-6-2-1-3-7-14)17-11-13-5-4-9-18(12-13)15-16-8-10-21-15/h1-3,6-8,10,13,17H,4-5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBXJSHOKHDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

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